molecular formula C15H20F2N2O3S B5354918 N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide

カタログ番号: B5354918
分子量: 346.4 g/mol
InChIキー: QERGPGOMJKPDMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide, commonly referred to as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

作用機序

AZD9291 selectively targets and irreversibly inhibits the mutant N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide T790M, which is responsible for acquired resistance to first-generation TKIs. The drug binds covalently to the cysteine residue in the ATP-binding pocket of this compound T790M, resulting in inhibition of downstream signaling pathways and ultimately leading to cell death.
Biochemical and Physiological Effects
AZD9291 has been shown to effectively inhibit the growth and proliferation of NSCLC cells with this compound T790M mutation, both in vitro and in vivo. The drug has also been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth and metastasis. In clinical trials, AZD9291 has demonstrated high response rates and prolonged progression-free survival in patients with advanced NSCLC.

実験室実験の利点と制限

AZD9291 has several advantages for lab experiments, including its high potency and selectivity for N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide T790M, favorable safety profile, and ease of administration. However, the drug also has some limitations, including the potential for off-target effects, the development of resistance over time, and the need for specialized assays to detect this compound T790M mutation.

将来の方向性

There are several future directions for the research and development of AZD9291. One potential area of focus is the optimization of dosing regimens to maximize the drug's efficacy while minimizing toxicity. Another area of interest is the development of combination therapies with other targeted agents or immune checkpoint inhibitors to enhance the anti-tumor activity of AZD9291. Additionally, further research is needed to better understand the mechanisms of resistance to AZD9291 and to develop strategies to overcome this resistance.

合成法

AZD9291 is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with 1-azepan-1-ol to form an intermediate compound. The intermediate compound is then reacted with methanesulfonyl chloride and 2-oxoethyl isocyanate to form AZD9291. This synthesis method has been optimized to produce high yields of AZD9291 with excellent purity and quality.

科学的研究の応用

AZD9291 has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. The drug has demonstrated potent anti-tumor activity in both in vitro and in vivo models of NSCLC, particularly in patients with N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide T790M mutation. AZD9291 has also been shown to have a favorable safety profile, with minimal side effects compared to other TKIs.

特性

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-23(21,22)19(12-6-7-13(16)14(17)10-12)11-15(20)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERGPGOMJKPDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。